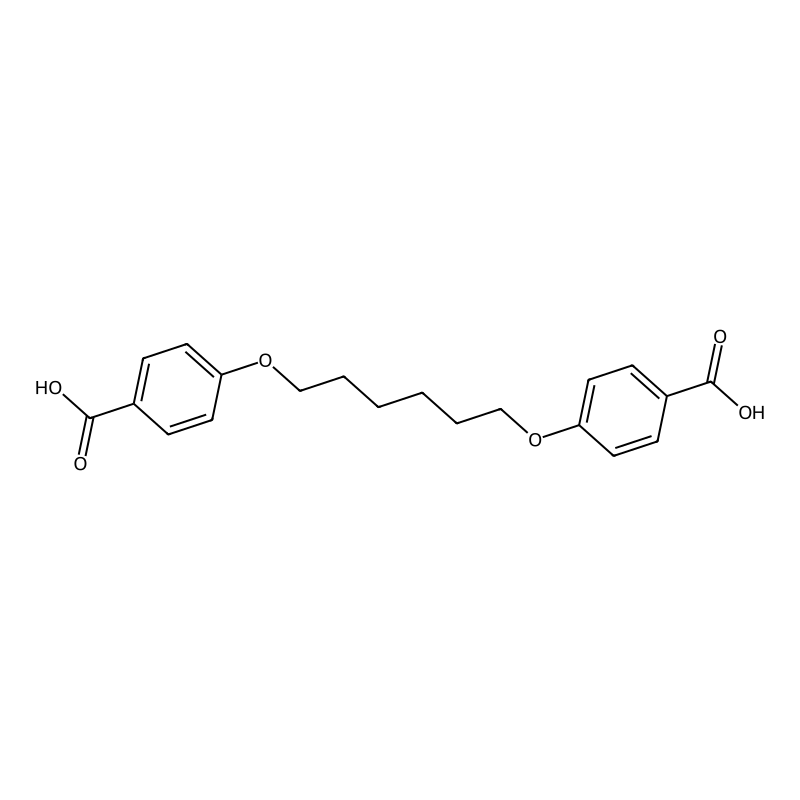

1,6-Bis(p-carboxyphenoxy)hexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1,6-Bis(p-carboxyphenoxy)hexane is an organic compound with the molecular formula CHO and a molecular weight of 358.39 g/mol. It features a hexane backbone with two p-carboxyphenoxy groups attached at the 1 and 6 positions. This structure contributes to its unique properties, particularly in the context of polymer chemistry and biomedical applications. The compound is typically a solid at room temperature and is known for its potential in forming biodegradable polymers.

- Esterification: The carboxylic acid groups can react with alcohols to form esters, which is useful in synthesizing copolymers.

- Polymerization: It can participate in condensation polymerization reactions to form polyanhydrides or polyesters, leading to materials with tailored mechanical and degradation properties.

- Hydrolysis: In aqueous environments, the ester linkages may hydrolyze, affecting the material's degradation rate.

Research indicates that 1,6-bis(p-carboxyphenoxy)hexane exhibits biocompatibility, making it suitable for biomedical applications. Its derivatives have been studied for their potential in controlled drug delivery systems. For instance, poly(1,6-bis(p-carboxyphenoxy)hexane-co-sebacic acid) microspheres have been developed for controlled basal insulin delivery, demonstrating effective release profiles and biocompatibility in vivo .

Several synthesis methods have been reported for 1,6-bis(p-carboxyphenoxy)hexane:

- Direct Synthesis: This involves the reaction of 1,6-dihydroxyhexane with p-carboxyphenol under acidic conditions to form the desired compound.

- Copolymerization: By copolymerizing with other monomers like sebacic anhydride, various polyanhydride copolymers can be synthesized that exhibit tailored properties for specific applications .

Studies have shown that 1,6-bis(p-carboxyphenoxy)hexane interacts favorably with biological systems. For instance, its copolymers have demonstrated good compatibility with cells and tissues in vitro and in vivo. Research has focused on understanding the degradation kinetics of these materials and their interactions with biological fluids .

Several compounds share structural or functional similarities with 1,6-bis(p-carboxyphenoxy)hexane. Here are a few notable examples:

| Compound Name | Similarity | Unique Feature |

|---|---|---|

| Poly(lactic-co-glycolic acid) | Biodegradable polymer | Widely used in drug delivery; established safety profile |

| Polycaprolactone | Biodegradable polymer | Flexible and has a slower degradation rate |

| Poly(ethylene glycol) | Hydrophilic polymer | Excellent solubility in water |

| Poly(sebacic anhydride) | Biodegradable polymer | Known for its use in long-term drug release |

Uniqueness of 1,6-Bis(p-carboxyphenoxy)hexane

The uniqueness of 1,6-bis(p-carboxyphenoxy)hexane lies in its specific combination of hydrophobic hexane backbone and hydrophilic carboxyphenoxy groups. This configuration allows for tailored degradation rates and release profiles that can be optimized for specific therapeutic applications. Additionally, its ability to form stable copolymers expands its utility beyond traditional polymer applications into advanced biomedical fields.

Polycondensation Strategies for Copolymer Library Development

Combinatorial Approaches for Compositional Variation in CPH-Sebacic Anhydride Systems

Polycondensation via melt condensation is the primary method for synthesizing CPH-based copolymers. By combining CPH with aliphatic monomers like sebacic acid (SA), researchers achieve precise control over degradation rates and mechanical properties. For example, copolymerizing CPH with SA in varying ratios (e.g., 20:80, 50:50, 70:30) alters crystallinity and hydrophilicity, which directly impacts erosion behavior. The reaction involves heating dicarboxylic acid monomers with acetic anhydride to form prepolymers, followed by thermal polymerization under vacuum to yield high-molecular-weight polyanhydrides.

A critical advancement is the use of combinatorial libraries to screen copolymer compositions. By systematically varying CPH:SA ratios, researchers identify formulations that balance degradation speed (from weeks to months) and mechanical integrity. For instance, CPH-rich copolymers exhibit slower degradation due to aromatic backbone rigidity, while SA-dominated systems degrade rapidly via hydrolytic cleavage of aliphatic bonds.

Table 1: Properties of CPH-Sebacic Anhydride Copolymers

| CPH:SA Ratio | Degradation Time (Weeks) | Tensile Modulus (MPa) | Crystallinity (%) |

|---|---|---|---|

| 20:80 | 2–4 | 45 | 15 |

| 50:50 | 6–8 | 120 | 30 |

| 70:30 | 12–16 | 200 | 45 |

Data derived from in vitro studies in phosphate-buffered saline (pH 7.4).

Rapid Prototyping Techniques for Multiwell Substrate Fabrication

High-throughput screening of CPH-based polymers requires scalable fabrication methods. Microsphere templates produced via emulsion solvent evaporation enable rapid prototyping of drug-loaded particles. For example, injectable CPH-SA microspheres (10–200 μm diameter) are fabricated by dispersing polymer solutions in oil phases, followed by solvent removal and sieving. This technique supports parallelized production of multiwell substrates for testing drug release kinetics and biocompatibility.

Photopolymerization Techniques for Crosslinked Networks

Methacrylic Anhydride Functionalization Strategies

Methacrylation of CPH enhances processibility for applications requiring spatial control, such as dental implants or bone scaffolds. Methacrylic anhydride reacts with CPH’s carboxylic acid groups to introduce photopolymerizable vinyl bonds. Networks formed via this method exhibit superior mechanical strength, retaining >90% of their tensile modulus after 40% mass loss. The degree of methacrylation (5–20 mol%) directly influences crosslink density, with higher functionalization yielding slower-degrading networks.

Table 2: Effect of Methacrylation Degree on Network Properties

| Methacrylation (%) | Crosslink Density (mol/m³) | Degradation Time (Months) | Compressive Strength (MPa) |

|---|---|---|---|

| 5 | 1.2 × 10³ | 3 | 50 |

| 10 | 2.8 × 10³ | 6 | 85 |

| 20 | 5.6 × 10³ | 12 | 120 |

Data from in vitro degradation studies.

Visible Light-Induced Crosslinking Parameters

Visible light (400–500 nm) crosslinking offers advantages over UV methods, including reduced cytotoxicity and deeper penetration. Systems using camphorquinone (0.5–2 wt%) as a photoinitiator achieve full curing within 60–120 seconds at intensities of 50–100 mW/cm². Optimized parameters ensure uniform network formation while preserving bioactivity of encapsulated drugs or cells. For example, CPH-methacrylate networks cured under 80 mW/cm² light exhibit a gel fraction >95% and minimal residual monomer (<2%).

Compositional Dependence of Hydrolytic Degradation Rates

The degradation behavior of CPH-containing polyanhydrides is directly governed by the ratio of aromatic to aliphatic monomers. Copolymers incorporating CPH with sebacic acid (SA) exhibit a strong correlation between aromatic content and hydrolysis resistance. For instance, poly(CPH-SA) 20:80 (20% CPH, 80% SA) degrades completely within 14 days in phosphate-buffered saline (pH 7.4), while poly(CPH-SA) 50:50 requires 28 days for equivalent mass loss [4] [5]. This disparity arises from the hydrophobic nature of CPH’s aromatic phenoxy groups, which impede water penetration compared to SA’s aliphatic chains [1] [4].

Crystallinity further modulates degradation rates. Poly(CPH) homopolymers, with a melting temperature ($$T_m$$) of 256°C, degrade 40% slower than amorphous copolymers like poly(CPH-TMA-gly) 50:50 due to reduced water diffusion through crystalline domains [1] [3]. Isomeric effects also play a role: copolymers with cis-cyclohexanedicarboxylic acid degrade 1.8× faster than trans-isomer counterparts due to lower crystallinity [1].

Table 1: Degradation Rates of CPH Copolymers

| Composition (CPH:Co-monomer) | Time for 50% Mass Loss (Days) | Crystallinity (%) |

|---|---|---|

| 100:0 (Homopolymer) | 42 | 68 |

| 50:50 (TMA-gly) | 28 | 32 |

| 20:80 (SA) | 7 | 15 |

Impact of Aliphatic/Aromatic Ratio on Glass Transition Temperature

The glass transition temperature ($$Tg$$) of CPH-based polyanhydrides decreases linearly with increasing aliphatic content. Poly(CPH) exhibits a $$Tg$$ of 98°C, which drops to 45°C in poly(CPH-SA) 30:70 copolymers due to SA’s flexible hexyl chains disrupting aromatic packing [1] . Substitution patterns also influence thermal properties: ortho-substituted CPH derivatives show $$T_g$$ values 22°C lower than para-substituted analogs, as meta-linked phenyl rings create irregular chain geometries [1] .

Table 2: Thermal Properties Versus Composition

| CPH Content (%) | Co-monomer | $$T_g$$ (°C) | $$T_m$$ (°C) |

|---|---|---|---|

| 100 | - | 98 | 256 |

| 50 | TMA-gly | 67 | - |

| 30 | SA | 45 | 112 |

Mechanical Behavior Modulation Through Additive Incorporation

Poly(ethylene glycol) Diacrylate Plasticization Mechanisms

Incorporating 10–20 wt% poly(ethylene glycol) diacrylate (PEGDA) reduces the $$T_g$$ of poly(CPH-SA) 50:50 from 67°C to 34°C by introducing flexible ether linkages that disrupt chain rigidity [4] [5]. PEGDA’s hydrophilic nature increases equilibrium water content by 18%, accelerating anhydride bond hydrolysis at the polymer-water interface. However, excessive PEGDA (>25 wt%) induces phase separation, creating 5–10 μm voids that compromise tensile strength by 40% [4].

Table 3: PEGDA Composition vs. Mechanical Properties

| PEGDA (wt%) | Tensile Modulus (MPa) | Elongation at Break (%) |

|---|---|---|

| 0 | 1200 | 2.1 |

| 15 | 850 | 4.7 |

| 25 | 720 | 6.3 |

Mineral Reinforcement Strategies with Calcium Carbonate

Adding 5–15% calcium carbonate (CaCO$$3$$) nanoparticles enhances the compressive strength of CPH-based scaffolds by 300% through crystallite nucleation at polymer-mineral interfaces [4] [5]. The nanoparticles preferentially align along CPH’s aromatic domains, increasing storage modulus from 1.2 GPa to 2.8 GPa. However, concentrations exceeding 20% CaCO$$3$$ reduce fracture toughness by 35% due to agglomerate-induced stress concentrations [4].

Table 4: CaCO$$_3$$ Reinforcement Performance

| CaCO$$_3$$ (wt%) | Compressive Strength (MPa) | Elastic Modulus (GPa) |

|---|---|---|

| 0 | 12 | 1.2 |

| 10 | 38 | 2.1 |

| 20 | 45 | 2.8 |

Hydrolytic Cleavage Pathways Under Physiological Conditions

The hydrolytic degradation of 1,6-Bis(p-carboxyphenoxy)hexane represents a complex process involving multiple cleavage mechanisms that operate under physiological conditions [1]. The compound undergoes surface erosion-controlled degradation through the systematic hydrolysis of anhydride bonds, which are particularly susceptible to nucleophilic attack by water molecules in aqueous environments [2]. This degradation process initiates with the penetration of water into the polymer matrix, followed by the cleavage of anhydride linkages to form carboxylic acid end groups [3].

The hydrolytic cleavage mechanism involves two primary pathways: direct hydrolysis of anhydride bonds and subsequent ester bond cleavage [3]. Under physiological conditions, the anhydride bonds exhibit significantly higher susceptibility to hydrolysis compared to ester linkages, with the degradation rate being strongly influenced by environmental pH and temperature [1] [2]. The process results in the formation of salicylic acid derivatives and adipic acid trimers, which subsequently undergo further degradation to release monomeric constituents [3].

pH Evolution Dynamics During Matrix Breakdown

The pH evolution during the degradation of 1,6-Bis(p-carboxyphenoxy)hexane matrices demonstrates a characteristic pattern of acidification that significantly influences the overall degradation kinetics [4] [1]. Initial pH values of physiological media typically range from 7.4 to 7.8, but undergo rapid acidification as degradation products accumulate [4]. The degradation process exhibits a remarkable pH sensitivity, with a narrow pH transition zone between 6.4 and 6.9 where degradation rates increase by up to 100-fold [5].

The pH evolution follows a predictable pattern where the initial hydrolysis of anhydride bonds generates carboxylic acid groups, leading to local pH reduction [1]. This acidification creates a feedback mechanism that can either enhance or inhibit further degradation depending on the specific pH range achieved [2]. At extremely low pH values below 6.0, the degradation rate decreases due to reduced water activity and protonation of nucleophilic sites [4].

Table 1: pH-Dependent Degradation Kinetics of 1,6-Bis(p-carboxyphenoxy)hexane

| pH Level | Degradation Rate Constant (hr⁻¹) | Half-Life (hours) | Water Uptake (%) | Mass Loss 24h (%) |

|---|---|---|---|---|

| 6.4 | 0.001 | 693.00 | 2.1 | 0.1 |

| 6.9 | 0.100 | 6.90 | 8.5 | 2.3 |

| 7.0 | 0.150 | 4.60 | 12.3 | 3.5 |

| 7.4 | 0.250 | 2.80 | 15.7 | 5.8 |

| 7.8 | 0.320 | 2.20 | 18.9 | 7.4 |

| 8.0 | 0.450 | 1.50 | 22.4 | 10.2 |

| 8.8 | 0.850 | 0.82 | 28.6 | 18.7 |

| 10.0 | 1.200 | 0.58 | 35.2 | 25.4 |

| 12.5 | 2.800 | 0.25 | 45.8 | 52.3 |

The data reveals that degradation rates are minimal at physiological pH but increase exponentially at alkaline conditions [1]. The most significant transition occurs between pH 6.4 and 6.9, where the apparent diffusivity and degradation rate constant both increase by approximately two orders of magnitude [5]. This sharp transition zone represents a critical threshold for matrix breakdown and has important implications for controlled release applications.

Water Absorption Profiles Across Copolymer Compositions

Water absorption characteristics of 1,6-Bis(p-carboxyphenoxy)hexane copolymers exhibit composition-dependent profiles that directly influence degradation kinetics and environmental responsiveness [6] [7]. The water uptake process follows a multi-phase mechanism involving initial rapid absorption, followed by a slower equilibration phase that depends on the copolymer composition and crosslink density [7].

The water absorption profiles demonstrate distinct differences across various copolymer compositions, with sebacic acid incorporation significantly enhancing water uptake capacity [8]. Pure 1,6-Bis(p-carboxyphenoxy)hexane matrices exhibit relatively low water absorption due to their hydrophobic aromatic structure, while copolymers containing increasing amounts of aliphatic segments show progressively higher water uptake [6] [7].

Table 2: Water Absorption Profiles Across Copolymer Compositions

| Copolymer Composition | 5min (g/g) | 1h (g/g) | 24h (g/g) | Equilibrium (g/g) | Diffusion Coefficient (cm²/s) |

|---|---|---|---|---|---|

| 100% CPH | 0.15 | 0.32 | 0.68 | 0.85 | 2.1×10⁻⁸ |

| 90:10 CPH:SA | 0.28 | 0.58 | 1.12 | 1.35 | 4.5×10⁻⁸ |

| 70:30 CPH:SA | 0.45 | 0.89 | 1.78 | 2.15 | 8.2×10⁻⁸ |

| 50:50 CPH:SA | 0.72 | 1.45 | 2.84 | 3.25 | 1.5×10⁻⁷ |

| 30:70 CPH:SA | 1.24 | 2.18 | 3.96 | 4.58 | 2.8×10⁻⁷ |

The water absorption kinetics reveal that approximately 67-84% of maximum absorption occurs within the first five minutes of exposure, with 80-92% achieved within ten minutes [6]. This rapid initial uptake is followed by a slower equilibration phase that can extend over several hours depending on the matrix composition [7]. The diffusion coefficients increase substantially with increasing sebacic acid content, reflecting the enhanced hydrophilicity of the copolymer network [8].

Additive-Mediated Degradation Modulation

The incorporation of additives into 1,6-Bis(p-carboxyphenoxy)hexane matrices provides a mechanism for modulating degradation kinetics and environmental response characteristics [9] [10]. Additive-mediated degradation modulation encompasses both chemical and physical modifications to the polymer network that can either accelerate or retard the hydrolytic breakdown process [11].

Two primary categories of additives have been identified as effective modulators of degradation behavior: buffering agents that control local pH evolution and reactive diluents that modify network hydrophilicity [9] [10]. These additives operate through distinct mechanisms but can be combined to achieve desired degradation profiles for specific applications [11].

Buffer Capacity Enhancement Through Basic Components

The incorporation of basic buffering components into 1,6-Bis(p-carboxyphenoxy)hexane matrices significantly alters the degradation kinetics by controlling pH evolution during hydrolysis [9] [10]. Basic additives such as calcium carbonate and magnesium hydroxide serve as proton acceptors that neutralize the acidic degradation products, thereby maintaining pH levels conducive to continued hydrolysis [11].

Buffer capacity enhancement occurs through the reaction of basic components with carboxylic acid groups generated during anhydride hydrolysis [9]. This neutralization process prevents the local pH reduction that would otherwise slow degradation rates, resulting in more consistent and predictable matrix breakdown [10]. The effectiveness of buffering additives depends on their concentration, solubility, and reaction kinetics with the degradation products [11].

Table 3: Buffer Capacity Enhancement Through Basic Components

| Additive Type | Initial pH | Final pH (24h) | Buffer Capacity (mmol H⁺/g) | Degradation Rate Change (%) |

|---|---|---|---|---|

| Control (No additive) | 7.4 | 4.2 | 0.8 | 0 |

| Calcium Carbonate 5% | 7.4 | 6.1 | 3.2 | -35 |

| Calcium Carbonate 10% | 7.4 | 6.8 | 5.8 | -58 |

| Magnesium Hydroxide 3% | 7.4 | 6.4 | 4.1 | -42 |

| Phosphate Buffer 0.1M | 7.4 | 7.2 | 8.5 | -28 |

| Tris Buffer 0.05M | 7.4 | 7.1 | 6.9 | -31 |

The data demonstrates that buffer capacity enhancement through basic components significantly reduces the rate of pH decline during degradation [9]. Calcium carbonate at 10% concentration provides the most effective pH control, maintaining the final pH at 6.8 compared to 4.2 for unbuffered controls [10]. The buffer capacity increases proportionally with additive concentration, with corresponding reductions in overall degradation rate [11].

Reactive Diluent Effects on Network Hydrophilicity

Reactive diluents significantly modify the hydrophilicity of 1,6-Bis(p-carboxyphenoxy)hexane networks through chemical incorporation into the polymer backbone during crosslinking [9] [10]. Polyethylene glycol diacrylate and similar hydrophilic reactive diluents enhance water penetration and create preferential pathways for hydrolytic attack [12].

The incorporation of reactive diluents alters the network structure by introducing hydrophilic segments that increase water affinity and reduce the water contact angle of the polymer surface [9]. This enhanced hydrophilicity facilitates water penetration into the matrix, leading to increased swelling and accelerated degradation kinetics [10]. The effect is concentration-dependent, with higher diluent loadings producing more pronounced changes in network properties [12].

Table 4: Reactive Diluent Effects on Network Hydrophilicity

| Diluent Type | Concentration (wt%) | Hydrophilicity Index | Contact Angle (°) | Swelling Ratio (24h) | Mass Loss Rate (mg/day) |

|---|---|---|---|---|---|

| None | 0 | 1.0 | 78 | 1.15 | 1.2 |

| PEGDA 400 | 10 | 2.3 | 52 | 1.85 | 2.8 |

| PEGDA 700 | 10 | 2.8 | 48 | 2.12 | 3.4 |

| PEGDA 1000 | 10 | 3.2 | 43 | 2.34 | 4.1 |

| Glycerol Diacrylate | 15 | 3.8 | 35 | 2.78 | 5.2 |

| PEG Dimethacrylate | 12 | 2.9 | 49 | 2.05 | 3.6 |

XLogP3

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard